3-(5-(4-(1H-Imidazol-1-yl)phenyl)-1-(4-carbamoyl-2-methylphenyl)-1H-pyrrol-2-yl)propanoic acid
説明
N6022 is a tight-binding, specific, and fully reversible inhibitor of S-nitrosoglutathione reductase (GSNOR; IC50 = 8 nM; Ki = 2.5 nM). It is reported to bind in the GSNO substrate binding pocket like a competitive inhibitor, although in kinetic assays it behaves with a mixed uncompetitive mode of inhibition toward the GSNO substrate and a mixed competitive mode of inhibition toward the formaldehyde adduct, S-hydroxymethylglutathione.
N6022 is a potent, selective, reversible, and efficacious S-nitrosoglutathione reductase (GSNOR) inhibitor and is currently undergoing clinical development for the treatment of acute asthma. GSNOR is a member of the alcohol dehydrogenase family (ADH) and regulates the levels of S-nitrosothiols (SNOs) through catabolism of S-nitrosoglutathione (GSNO).
科学的研究の応用
Regulation of Fruit Ripening
N6022 is used as an inhibitor of S-nitrosoglutathione reductase (GSNOR), a well-known regulator in controlling protein S-nitrosylation modification and nitric oxide (NO) homeostasis . In a study, N6022 was applied to investigate the roles of SlGSNOR in tomato fruit postharvest ripening . The application of N6022 delayed the transition of fruit skin color by improving total chlorophyll level .
Control of Nutrient Levels in Fruits
The application of N6022 in fruits enhanced the accumulation of titratable acid, ascorbic acid, total phenol, and total flavonoid, but repressed the content of soluble sugar and soluble protein . This indicates that N6022 can be used to control the nutrient levels in fruits during postharvest storage .
Treatment of Asthma
N6022 has been used in the treatment of asthma . In a clinical study, N6022 was administered to mild asthma patients and observed for 7 days . The study found that N6022 had a treatment effect at 7 days compared to baseline . This suggests that N6022 could potentially be used as a treatment for asthma .
Regulation of Bronchial Hyperreactivity
N6022 has been used to investigate its potential bronchoprotective effects . The study found that N6022 did not significantly alter methacholine PC 20 FEV1 at 24 hours, but did have a treatment effect at 7 days compared to baseline . This suggests that N6022 could potentially be used to regulate bronchial hyperreactivity .
Enhancement of Eosinophilic Apoptosis
In vitro studies demonstrated enhanced eosinophilic apoptosis with N6022 . This suggests that N6022 could potentially be used to enhance eosinophilic apoptosis, which could be beneficial in the treatment of certain diseases .
Potential Treatment for SARS-CoV-2 Associated Acute-Lung Disease
There is evidence suggesting the potential efficacies of N6022 in addressing the multi-mechanistic nature of SARS-CoV-2 SP-associated acute-lung disease . This indicates that N6022 could potentially be used in the treatment of SARS-CoV-2 associated acute-lung disease .
作用機序
N6022, also known as “3-(5-(4-(1H-Imidazol-1-yl)phenyl)-1-(4-carbamoyl-2-methylphenyl)-1H-pyrrol-2-yl)propanoic acid”, is a potent, selective, and reversible inhibitor of S-Nitrosoglutathione reductase (GSNOR) . This compound has been studied for its potential therapeutic applications in various diseases, including asthma .
Target of Action
The primary target of N6022 is the enzyme S-Nitrosoglutathione reductase (GSNOR) . GSNOR plays a crucial role in controlling protein S-nitrosylation modification and nitric oxide (NO) homeostasis .
Mode of Action
N6022 acts as a competitive inhibitor of GSNOR, binding in the GSNO substrate binding pocket . It is uncompetitive with cofactors NAD+ and NADH . By inhibiting GSNOR, N6022 aims to increase levels of S-nitrosoglutathione (GSNO) in the lungs, inducing bronchodilation and reducing inflammation .
Biochemical Pathways
N6022 affects the biochemical pathways involving GSNO and NO. GSNO serves as a reservoir for NO, a key regulator of airway smooth muscle tone and inflammation . By inhibiting GSNOR, N6022 prevents the breakdown of GSNO, thereby increasing its levels and enhancing NO bioactivity . This leads to attenuation of both bronchoconstriction and inflammation .
Pharmacokinetics
It’s known that n6022 is administered intravenously . More research is needed to fully understand the ADME properties of N6022 and their impact on its bioavailability.
Result of Action
N6022 has been shown to attenuate airway hyper-responsiveness and eosinophilia . It increases nitrite levels in bronchoalveolar lavage fluid (BALF) and plasma cyclic guanosine monophosphate (cGMP), while restoring BALF and plasma inflammatory markers toward baseline values . In rat tracheal rings, N6022 decreased contractile responses to methacholine .
Action Environment
The action of N6022 can be influenced by various environmental factors. For example, the efficacy of N6022 may vary depending on the severity of the disease being treated . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of N6022.
特性
IUPAC Name |
3-[1-(4-carbamoyl-2-methylphenyl)-5-(4-imidazol-1-ylphenyl)pyrrol-2-yl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-16-14-18(24(25)31)4-9-21(16)28-20(8-11-23(29)30)7-10-22(28)17-2-5-19(6-3-17)27-13-12-26-15-27/h2-7,9-10,12-15H,8,11H2,1H3,(H2,25,31)(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPGZQLRPAGKLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N)N2C(=CC=C2C3=CC=C(C=C3)N4C=CN=C4)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801025710 | |
Record name | 3-(5-(4-(1H-Imidazol-1-yl)phenyl)-1-(4-carbamoyl-2-methylphenyl)-1H-pyrrol-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801025710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1208315-24-5 | |
Record name | N-6022 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1208315245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-6022 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12206 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3-(5-(4-(1H-Imidazol-1-yl)phenyl)-1-(4-carbamoyl-2-methylphenyl)-1H-pyrrol-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801025710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-6022 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80LIU5P95D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Q & A
Q1: What is the primary molecular target of N6022?
A1: N6022 is a potent and selective inhibitor of S-nitrosoglutathione reductase (GSNOR). [, , , , ]
Q2: How does N6022 interact with GSNOR?
A2: N6022 binds to the GSNO substrate binding pocket of GSNOR, acting like a competitive inhibitor. Despite this, it exhibits a mixed uncompetitive mode of inhibition towards the GSNO substrate and a mixed competitive mode towards the formaldehyde adduct, S-hydroxymethylglutathione (HMGSH). []
Q3: How does N6022 impact S-nitrosoglutathione (GSNO) levels?
A3: As a GSNOR inhibitor, N6022 prevents the breakdown of GSNO, leading to its accumulation within cells. [, , , , , , , ]
Q4: What are the downstream consequences of increased GSNO levels due to N6022?
A4: Increased GSNO levels result in elevated protein S-nitrosylation, a post-translational modification that impacts various cellular processes. [, , , , , ] This can lead to:
- Reduced inflammation: N6022, by increasing GSNO, has been shown to decrease pro-inflammatory cytokine production and immune cell infiltration in models of acute lung injury. []
- Improved stroke outcomes: N6022 treatment in aged stroke models demonstrated reduced infarct volume and enhanced motor and cognitive function recovery. []
- Delayed fruit ripening: In tomatoes, N6022 treatment led to delayed ripening, likely due to changes in chlorophyll and carotenoid biosynthesis. []
- Cardioprotection in females: While complex, GSNOR inhibition with N6022 seems to provide cardioprotection in females by modulating SNO levels on specific proteins like NADH dehydrogenase subunit 3 and impacting formaldehyde levels. []
- Altered ROS metabolism in plants: N6022 treatment increased S-nitrosylation of ROS metabolic enzymes (NADPH oxidase and ascorbate peroxidase), impacting root growth under salinity and cadmium stress in tomato plants. []
Q5: Is there any information on spectroscopic data for N6022?
A5: The provided abstracts do not include information on spectroscopic data for N6022.
Q6: What is known about the material compatibility and stability of N6022?
A6: The abstracts don't provide details on material compatibility or stability under various conditions.
Q7: Does N6022 possess any catalytic properties?
A7: N6022 is primarily investigated as an enzyme inhibitor and not for its catalytic properties. The abstracts do not suggest any catalytic activity.
Q8: Have computational chemistry methods been employed in N6022 research?
A9: While the provided abstracts don't explicitly mention computational methods, they imply the use of structure-activity relationship (SAR) studies. These studies often involve computational modeling and QSAR analysis. [, , , ]
Q9: What is the impact of structural modifications on N6022's activity?
A10: The provided abstracts suggest that structural modifications can impact the potency, selectivity, and mode of inhibition of N6022 and related compounds. [, ] One study showed that a structurally dissimilar GSNOR inhibitor, N6022, did not affect rhinovirus replication, unlike another GSNOR inhibitor, C3m. []
Q10: Are there specific formulation strategies employed to improve N6022's stability or bioavailability?
A10: The provided abstracts do not delve into specific formulation strategies for N6022.
Q11: What safety regulations are relevant to N6022?
A12: While specific SHE regulations aren't mentioned, one abstract mentions that N6022 demonstrated an acceptable safety profile in preclinical studies. []
Q12: What evidence supports the in vitro and in vivo efficacy of N6022?
A12: Several studies demonstrate N6022's efficacy in various models:
- Asthma: N6022 reduced bronchoconstriction and inflammation in a mouse model of asthma. [, ]
- Stroke: Improved outcomes in aged mouse models of stroke, with reduced infarct volume and enhanced functional recovery. []
- Acute Lung Disease: Showed protective effects in mice against lung disease induced by the SARS-CoV-2 spike protein. []
- Preterm Labor: Exhibits tocolytic effects on human myometrium, suggesting potential for preventing preterm birth. []
Q13: Are there known resistance mechanisms to N6022?
A13: The provided abstracts do not mention specific resistance mechanisms to N6022.
Q14: What toxicological data is available for N6022?
A16: While specific toxicological data isn't presented, one abstract highlights a preclinical study indicating an acceptable safety profile for N6022. []
Q15: Are there specific drug delivery strategies being explored for N6022?
A15: The provided abstracts do not focus on targeted drug delivery strategies for N6022.
Q16: Is there information on the environmental impact and degradation of N6022?
A16: The provided abstracts do not provide information about the environmental impact or degradation pathways of N6022.
Q17: Are there studies on the dissolution and solubility of N6022?
A17: The abstracts do not contain information about the dissolution or solubility of N6022.
Q18: What is known about the quality control and assurance for N6022?
A18: The provided abstracts don't offer specific details on the quality control and assurance processes for N6022.
Q19: Does N6022 elicit any immunogenic or immunological responses?
A19: The provided abstracts do not mention any immunogenic or immunological responses associated with N6022.
Q20: What are the known drug-transporter interactions with N6022?
A20: No information on drug-transporter interactions is provided in the abstracts.
Q21: Does N6022 induce or inhibit drug-metabolizing enzymes?
A21: The provided abstracts do not contain information on the interaction of N6022 with drug-metabolizing enzymes.
Q22: What is known about the biocompatibility and biodegradability of N6022?
A22: The abstracts do not discuss the biocompatibility or biodegradability of N6022.
Q23: Are there any known alternatives or substitutes for N6022?
A27: While the abstracts do not directly mention alternatives, they highlight other GSNOR inhibitors like SPL-334 and C3m, suggesting ongoing research in this area. [, ]
Q24: Are there strategies for recycling or managing waste related to N6022?
A24: The provided abstracts do not discuss waste management or recycling related to N6022.
Q25: What research infrastructure and resources are crucial for N6022 research?
A25: The abstracts highlight the importance of various research tools and models, including:
Q26: What are the historical milestones in N6022 research?
A30: While specific milestones aren't outlined, the abstracts highlight the progression of N6022 from preclinical studies demonstrating safety and efficacy in animal models to early phase clinical trials in humans. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。